molecular formula C14H12O3 B6377674 2-Formyl-4-(4-hydroxymethylphenyl)phenol, 95% CAS No. 1098984-09-8

2-Formyl-4-(4-hydroxymethylphenyl)phenol, 95%

Cat. No. B6377674
CAS RN: 1098984-09-8
M. Wt: 228.24 g/mol
InChI Key: VJSWSPCDTGCFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-4-(4-hydroxymethylphenyl)phenol, 95% (hereafter referred to as 2F4HMPP) is an organic compound belonging to the phenolic class. It is an important intermediate in the synthesis of many drugs, dyes, and other compounds. It is also a key component in the synthesis of pharmaceuticals, cosmetics, and other specialty chemicals. 2F4HMPP is a versatile compound that has been used in many research applications in the fields of biochemistry, pharmacology, and physiology.

Scientific Research Applications

2F4HMPP has been used in many scientific research applications, including the development of new drugs and the study of biological processes. It has been used to study the mechanisms of action of drugs and to investigate the biochemical and physiological effects of drugs. It has also been used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, it has been used to study the effects of environmental pollutants on biological systems.

Mechanism of Action

2F4HMPP has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the production of prostaglandins, 2F4HMPP can reduce inflammation and pain. In addition, 2F4HMPP has been found to be an effective inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2F4HMPP has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, it has been found to be an effective inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been found to reduce the production of nitric oxide, which is involved in inflammation and cell death. Finally, it has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

2F4HMPP is a versatile compound that has many advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of pH levels. Additionally, it has a low toxicity and is not a carcinogen. However, there are some limitations to its use in laboratory experiments. It has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, which can limit its use in some experiments.

Future Directions

2F4HMPP has a wide range of applications in scientific research and has been used in many laboratory experiments. However, there are still many potential future directions for research involving this compound. One potential future direction is to further explore its mechanism of action and its effects on biological systems. Additionally, there is potential to develop new syntheses methods for 2F4HMPP that are more efficient and cost-effective. Finally, there is potential to explore new applications for 2F4HMPP, such as its use in drug development and in the study of environmental pollutants.

Synthesis Methods

2F4HMPP is typically synthesized through a process of nitration. This process involves the reaction of the phenol with nitric acid followed by the addition of sulfuric acid. The nitric acid reacts with the phenol to form the nitro-derivative of the phenol, while the sulfuric acid is used to reduce the nitro-derivative to the desired 2F4HMPP. This method has been found to be the most efficient and cost-effective way to synthesize 2F4HMPP.

properties

IUPAC Name

2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-7,9,15,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSWSPCDTGCFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685076
Record name 4-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-(4-hydroxymethylphenyl)phenol

CAS RN

1098984-09-8
Record name 4-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.